3-Acetylpyridin-Adenin-Dinukleotid

Übersicht

Beschreibung

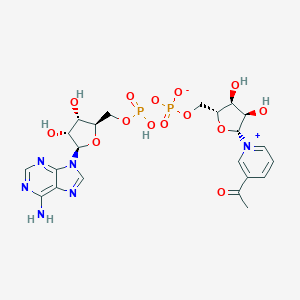

3-acetylpyridine adenine dinucleotide is an organic molecular entity.

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

Wissenschaftliche Forschungsanwendungen

Elektronentransporter

APAD ist ein wichtiger Elektronentransporter in verschiedenen enzymatischen Aktivitäten, bei denen es abwechselnd oxidiert wird . Es spielt eine entscheidende Rolle in vielen biochemischen Reaktionen, die Elektronentransfer beinhalten .

Wasserstoff-akzeptierender Kofaktor

APAD kann NAD als Wasserstoff-akzeptierenden Kofaktor in vielen Dehydrogenase-Reaktionen ersetzen . Das macht es zu einem wertvollen Werkzeug bei der Untersuchung dieser Reaktionen und dem Verständnis ihrer Mechanismen.

Studien zur oxidativen Phosphorylierung

Der Prozess der oxidativen Phosphorylierung kann mit APAD untersucht werden . Oxidative Phosphorylierung ist ein Schlüsselprozess in der Zellatmung, und APAD kann Forschern helfen, seine Feinheiten zu verstehen.

Substrat in biochemischen Reaktionen

APAD kann auch als geeignetes Substrat in verschiedenen biochemischen Reaktionen verwendet werden . Dies ermöglicht es Forschern, die Kinetik und Mechanismen dieser Reaktionen zu untersuchen.

Höheres Oxidationspotenzial als NAD

APAD hat ein größeres Oxidationspotenzial als NAD . Diese Eigenschaft macht es nützlich bei der Untersuchung von Reaktionen, die ein höheres Oxidationspotenzial erfordern.

Stabilität und Effizienz bei der Reduktion

APAD kann effizienter reduziert werden und ist stabiler als NAD . Das macht es zu einem nützlichen Ersatz in Reaktionen, in denen die reduzierte Form von NAD benötigt wird.

Protonenakzeptor in Transhydrogenierungs-Prozessen

In Transhydrogenierungs-Prozessen mit NADH oder NADPH fungiert APAD ebenfalls als Protonenakzeptor

Wirkmechanismus

Target of Action

The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .

Mode of Action

3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .

Biochemical Pathways

3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .

Action Environment

The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .

Biochemische Analyse

Biochemical Properties

3-Acetylpyridine Adenine Dinucleotide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . The nature of these interactions involves the compound serving as an electron carrier, being alternately oxidized and reduced .

Cellular Effects

The effects of 3-Acetylpyridine Adenine Dinucleotide on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Acetylpyridine Adenine Dinucleotide involves its role as an electron carrier. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Acetylpyridine Adenine Dinucleotide is involved in numerous metabolic pathways, interacting with various enzymes or cofactors

Biologische Aktivität

3-Acetylpyridine adenine dinucleotide (3-APAD) is a significant biochemical reagent with diverse applications in biological research, particularly in enzymatic reactions and metabolic pathways. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHNOP

- Molecular Weight : 662.44 g/mol

- CAS Number : 86-08-8

3-APAD serves primarily as an electron transporter in various enzymatic reactions. It is involved in redox reactions where it alternates between oxidized (3-APAD) and reduced (3-APADH) forms. The compound plays a crucial role in the activity of several dehydrogenases and transhydrogenases, facilitating hydride transfer reactions essential for cellular metabolism.

Enzymatic Interactions

- Transhydrogenation Reactions :

- Lactate Dehydrogenase Activity :

Antimalarial Properties

Recent research has highlighted the antimalarial potential of compounds that interact with 3-APAD. For instance:

- A study evaluated various organoarsenic compounds against Plasmodium falciparum, revealing that some compounds exhibited significant inhibitory effects on parasite growth at low micromolar concentrations (IC values ranging from 0.35 µM to 8.64 µM). The study utilized 3-APAD in assays to measure LDH activity, indicating its role in evaluating compound efficacy against malaria .

Table of Biological Activity Data

| Compound | IC (µM) | Target | Notes |

|---|---|---|---|

| Organoarsenic As-8 | 0.35 | Plasmodium falciparum | Best gametocytocidal activity observed |

| Organoarsenic As-5 | 1.52 | Plasmodium falciparum | Moderate activity |

| Organoarsenic As-9 | 8.64 | Plasmodium falciparum | Lower activity compared to As-8 |

Research Findings

- Kinetic Studies : Kinetic analyses demonstrated that the Km values for the reduction of 3-APAD by NADH were significantly higher than those for NADPH, suggesting different binding affinities and mechanisms depending on the reductant used .

- Safety and Toxicity : While 3-APAD has shown promise in various biochemical assays, it also possesses irritant properties as indicated by hazard classifications (GHS07). Safety protocols must be followed during handling .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018980 | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-08-8 | |

| Record name | Acetylpyridine adenine dinucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylpyridine-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.